![molecular formula C11H17Cl2N3 B2508417 [1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride CAS No. 2089258-46-6](/img/structure/B2508417.png)
[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride
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Overview
Description
“[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2089258-46-6 . It has a molecular weight of 262.18 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1-isopropyl-1H-benzo[d]imidazol-6-yl)methanamine dihydrochloride . The InChI code is 1S/C11H15N3.2ClH/c1-8(2)14-7-13-10-4-3-9(6-12)5-11(10)14;;/h3-5,7-8H,6,12H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight can be found in technical documents or chemical databases .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study discusses the synthesis and antimicrobial evaluation of certain derivatives, highlighting their potential in addressing bacterial and fungal infections. The study emphasizes the variable degree of activity of these compounds against different microbial strains, suggesting their relevance in developing new antimicrobial agents (Visagaperumal et al., 2010).
Novel Oxadiazole Derivatives from Benzimidazole
Another research focuses on the synthesis of novel oxadiazole derivatives from benzimidazole. This work contributes to the field by providing a series of compounds characterized for potential pharmaceutical applications, thereby extending the chemical and biological utility of the benzimidazole backbone (Vishwanathan & Gurupadayya, 2014).
Anticancer Agents
Further research has been conducted on benzimidazoles bearing the oxadiazole nucleus as anticancer agents. This study synthesizes new compounds under microwave irradiation, showing significant to good anticancer activity in vitro, indicating the potential of these compounds as leads in cancer therapy (Rashid, Husain, & Mishra, 2012).
Molecular Docking Studies
Molecular docking studies of specific compounds have shown their potential interaction with biological targets, further supporting the application of these compounds in drug development and the exploration of their pharmacological importance. This approach provides insights into the molecular basis of compound activity and guides the design of more effective drugs (Venil et al., 2021).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, please refer to the MSDS .
properties
IUPAC Name |
(3-propan-2-ylbenzimidazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(2)14-7-13-10-4-3-9(6-12)5-11(10)14;;/h3-5,7-8H,6,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOQWYRTTKMXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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